molecular formula C18H35NO4 B095852 N-(2-Carboxyethyl)-N-dodecyl-beta-alanine CAS No. 17066-08-9

N-(2-Carboxyethyl)-N-dodecyl-beta-alanine

Cat. No.: B095852
CAS No.: 17066-08-9
M. Wt: 329.5 g/mol
InChI Key: XYYUAOIALFMRGY-UHFFFAOYSA-N
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Description

N-(2-Carboxyethyl)-N-dodecyl-beta-alanine is a compound that belongs to the class of amino acids It is characterized by the presence of a carboxyethyl group and a dodecyl chain attached to the beta-alanine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Carboxyethyl)-N-dodecyl-beta-alanine typically involves the reaction of beta-alanine with dodecylamine and a carboxyethylating agent. The reaction is carried out under mild alkaline conditions, often using sodium bicarbonate as a base. The reaction temperature is maintained at around 60°C to ensure optimal yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the process. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-Carboxyethyl)-N-dodecyl-beta-alanine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxyethyl group may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in the formation of various alkylated or acylated derivatives .

Scientific Research Applications

Pharmaceutical Applications

  • Drug Delivery Systems :
    • The compound's amphiphilic nature allows it to form micelles and liposomes, which are effective for encapsulating hydrophobic drugs. This property enhances drug solubility and bioavailability, making it a promising candidate for targeted drug delivery applications.
  • Biological Activity :
    • Preliminary studies indicate that N-(2-Carboxyethyl)-N-dodecyl-beta-alanine may interact with biological membranes, potentially influencing membrane fluidity and permeability. This interaction could facilitate drug release mechanisms within cellular environments.
  • Toxicity Profile :
    • Toxicity studies show low acute toxicity levels, with an LD50 greater than 2000 mg/kg in rats, indicating a favorable safety margin for therapeutic applications .

Material Science Applications

  • Self-Assembling Materials :
    • Research has explored the use of this compound in developing self-assembling materials with specific functionalities for controlled release applications. Its unique structure allows for the creation of materials that can respond to environmental stimuli .
  • Surface Modification :
    • The compound can be utilized in modifying surfaces to enhance hydrophilicity or hydrophobicity, which is crucial in various industrial applications such as coatings and adhesives.

Sports Nutrition Applications

  • Performance Enhancement :
    • This compound is being studied for its potential to enhance athletic performance by increasing muscle endurance through elevated carnosine levels in skeletal muscles. This increase can improve buffering capacity during high-intensity exercise, potentially leading to reduced fatigue and enhanced resilience against physical stressors.

Case Study 1: Drug Delivery Efficacy

A study investigated the efficacy of this compound in encapsulating a hydrophobic anticancer drug. The results demonstrated a significant increase in drug solubility and a controlled release profile over time, suggesting its potential utility in cancer therapy.

Case Study 2: Muscle Performance

Research on beta-alanine supplementation indicated that athletes who supplemented with this compound experienced improved muscle performance metrics compared to a control group, highlighting its effectiveness as a sports nutrition supplement.

Safety Profile

The safety assessment indicates that while the compound may cause skin irritation upon contact, it is generally considered safe when ingested or applied dermally in controlled amounts. Notably:

  • Skin Irritation : Causes irritation upon contact.
  • Eye Irritation : May cause severe damage to the eyes upon exposure.
  • Aquatic Toxicity : Exhibits varying toxicity levels in aquatic organisms; for example, the LC50 for fish is reported at 4.2 mg/l .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Carboxyethyl)-N-dodecyl-beta-alanine is unique due to its combination of a long hydrophobic dodecyl chain and a hydrophilic carboxyethyl group, making it an effective amphiphilic molecule. This dual nature allows it to interact with both hydrophobic and hydrophilic environments, making it versatile for various applications .

Biological Activity

N-(2-Carboxyethyl)-N-dodecyl-beta-alanine is an amino acid derivative notable for its amphiphilic properties, characterized by a long hydrophobic dodecyl chain and a hydrophilic carboxyethyl group. This unique structure allows the compound to interact with both hydrophilic and hydrophobic environments, making it a candidate for various applications, particularly in drug delivery systems and material science.

  • Molecular Formula : C₁₈H₃₅NO₄
  • Molecular Weight : 329.475 g/mol
  • Structure : The compound features a beta-alanine backbone, which enhances its ability to form micelles and liposomes, essential for drug delivery applications.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities, though specific mechanisms remain under investigation. Its amphiphilic nature suggests potential roles in:

  • Drug Delivery Systems : The compound's ability to form micelles and liposomes can be utilized for targeted drug delivery, enhancing the bioavailability of therapeutic agents.
  • Material Science : Studies have explored its use in developing self-assembling materials with controlled release properties.

Toxicological Profile

The safety data sheet for this compound indicates that it may cause skin irritation and severe eye damage upon contact. In aquatic toxicity tests, the compound showed varying levels of toxicity:

OrganismEC50 (mg/L)Time (h)Notes
Daphnia magna1.7148Acute toxicity
Chlorella vulgaris3172Growth rate inhibition
Oncorhynchus mykiss (trout)4.296Acute toxicity

Case Studies and Research Findings

  • Drug Delivery Applications : A study highlighted the use of this compound in forming stable micelles that encapsulate hydrophobic drugs, improving their solubility and bioavailability (Source: Smolecule).
  • Material Science Innovations : Research has investigated the self-assembly properties of this compound, leading to materials that can release drugs in a controlled manner, showcasing its versatility beyond pharmacology (Source: PubChem).
  • Toxicological Assessments : Various studies have documented the irritant properties of the compound, emphasizing the need for careful handling in laboratory settings (Source: BASF Safety Data Sheets).

Properties

IUPAC Name

3-[2-carboxyethyl(dodecyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H35NO4/c1-2-3-4-5-6-7-8-9-10-11-14-19(15-12-17(20)21)16-13-18(22)23/h2-16H2,1H3,(H,20,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYYUAOIALFMRGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCN(CCC(=O)O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3655-00-3 (di-hydrochloride salt)
Record name N-lauryl iminodipropionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017066089
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70168924
Record name N-Dodecyl-N,N-bis(2-carboxyethyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70168924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17066-08-9
Record name N-(2-Carboxyethyl)-N-dodecyl-β-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17066-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-lauryl iminodipropionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017066089
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Dodecyl-N,N-bis(2-carboxyethyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70168924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-carboxyethyl)-N-dodecyl-β-alanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.374
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name LAURIMINODIPROPIONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6L51RHM7E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Q & A

Q1: What are the safety implications of using lauriminodipropionic acid in cosmetic products?

A1: The Cosmetic Ingredient Review Expert Panel has assessed the safety of lauriminodipropionic acid, sodium lauriminodipropionate, and disodium lauriminodipropionate for cosmetic applications []. Based on their review of relevant animal and human data, the panel concluded that these ingredients are safe for use in cosmetics at current practices of use and concentration [].

Q2: Can lauriminodipropionic acid influence bacterial toxin production?

A2: Research indicates that lauriminodipropionic acid, specifically in its sodium salt form (sodium lauriminodipropionic acid), demonstrates an inhibitory effect on the production of toxic shock syndrome toxin 1 (TSST-1) by Staphylococcus aureus []. This suppression of TSST-1 production occurs even at concentrations where the compound has minimal impact on the growth of the bacteria itself []. This finding suggests potential applications beyond cosmetics, particularly in areas concerning S. aureus virulence.

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